Voxelotor-d7

Description

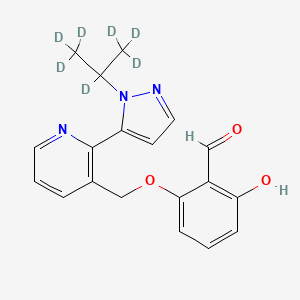

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H19N3O3 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

2-[[2-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pyrazol-3-yl]-3-pyridinyl]methoxy]-6-hydroxybenzaldehyde |

InChI |

InChI=1S/C19H19N3O3/c1-13(2)22-16(8-10-21-22)19-14(5-4-9-20-19)12-25-18-7-3-6-17(24)15(18)11-23/h3-11,13,24H,12H2,1-2H3/i1D3,2D3,13D |

InChI Key |

FWCVZAQENIZVMY-GYDXGMDDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O |

Canonical SMILES |

CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Voxelotor-d7: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Deuterated Analog of a Novel Sickle Cell Disease Therapeutic

Introduction

Voxelotor is a first-in-class hemoglobin S (HbS) polymerization inhibitor approved for the treatment of sickle cell disease (SCD). It acts by increasing the affinity of hemoglobin for oxygen, thereby stabilizing the oxygenated state of hemoglobin and preventing the polymerization of deoxygenated HbS, the primary pathological event in SCD. Voxelotor-d7 is the deuterated analog of Voxelotor, developed primarily as an internal standard for bioanalytical assays to support preclinical and clinical drug development. This technical guide provides a comprehensive overview of the chemical properties of this compound, its role in experimental protocols, and the broader context of Voxelotor's mechanism of action and clinical development.

Chemical Properties of Voxelotor and this compound

Voxelotor and its deuterated form, this compound, share a core chemical structure with the key difference being the substitution of seven hydrogen atoms with deuterium in this compound. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based assays without significantly altering the chemical behavior of the molecule.

| Property | Voxelotor | This compound |

| Chemical Name | 2-Hydroxy-6-[[2-[1-(1-methylethyl)-1H-pyrazol-5-yl]-3-pyridinyl]methoxy]benzaldehyde | 2-Hydroxy-6-[[2-[1-(1-methylethyl)-1H-pyrazol-5-yl]-3-pyridinyl]methoxy]benzaldehyde-d7 |

| Molecular Formula | C₁₉H₁₉N₃O₃ | C₁₉H₁₂D₇N₃O₃[1] |

| Molecular Weight | 337.37 g/mol [1] | 344.42 g/mol [1] |

| CAS Number | 1446321-46-5[1] | 1446321-46-5 (Unlabeled) |

| Solubility | Insoluble in water (approximately 0.03 mg/mL).[2] Soluble in DMSO (100 mg/mL). | Not explicitly reported, but expected to be similar to Voxelotor. |

| Appearance | White-to-yellow-to-beige crystalline solid | Not explicitly reported, but expected to be similar to Voxelotor. |

Mechanism of Action of Voxelotor

Voxelotor's therapeutic effect stems from its ability to modulate the oxygen affinity of hemoglobin. In individuals with sickle cell disease, a mutation in the beta-globin gene leads to the production of hemoglobin S. Upon deoxygenation, HbS molecules polymerize into long, rigid fibers, causing red blood cells to deform into a characteristic sickle shape. These sickled cells are less flexible, leading to vaso-occlusion, chronic hemolysis, and anemia.

Voxelotor covalently and reversibly binds to the N-terminal valine of the α-chain of both normal hemoglobin (HbA) and sickle hemoglobin (HbS). This binding allosterically stabilizes the high-oxygen-affinity R-state of hemoglobin. By increasing hemoglobin's affinity for oxygen, Voxelotor reduces the amount of deoxygenated HbS, thereby inhibiting its polymerization and the subsequent sickling of red blood cells. This leads to an improvement in red blood cell deformability, a reduction in hemolysis, and an increase in hemoglobin levels.

Pharmacokinetics of Voxelotor

Understanding the pharmacokinetic profile of Voxelotor is crucial for its clinical application. Voxelotor exhibits a linear pharmacokinetic profile and is characterized by high partitioning into red blood cells.

| Parameter | Healthy Volunteers | Sickle Cell Disease Patients |

| Tmax (Plasma) | ~2 hours | Not significantly different |

| Terminal Half-life (Plasma) | 61 ± 7 h to 85 ± 7 h | 50 ± 3 h |

| Apparent Oral Clearance (Plasma) | Not reported | 6.7 L/h |

| Apparent Volume of Distribution (Plasma) | 338 L (central), 72.2 L (peripheral) | Not significantly different |

| Metabolism | Primarily by CYP3A4, with minor contributions from CYP2C19, CYP2B6, and CYP2C9. | Similar to healthy volunteers. |

| Excretion | ~62.6% in feces (33.3% unchanged), ~35.5% in urine (0.08% unchanged). | Similar to healthy volunteers. |

Drug Interactions and In Vitro Inhibition

Voxelotor is a substrate and inhibitor of several cytochrome P450 enzymes.

| CYP Isozyme | IC₅₀ (µM) |

| CYP1A2 | 7.9 - 148 |

| CYP2C8 | 7.9 |

| CYP2C9 | 8.5 |

| CYP2C19 | 7.9 - 148 |

| CYP2D6 | 7.9 - 148 |

| CYP3A4 | 7.9 - 148 |

Experimental Protocols

Bioanalytical Method for Voxelotor Quantification using this compound

The quantification of Voxelotor in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar extraction and chromatographic properties to Voxelotor, while being distinguishable by its mass.

Objective: To determine the concentration of Voxelotor in human plasma and whole blood.

Materials:

-

Voxelotor analytical standard

-

This compound internal standard

-

Human K₂-EDTA plasma and whole blood

-

Organic solvents for liquid-liquid extraction (e.g., methyl tert-butyl ether)

-

LC-MS/MS system (e.g., Sciex API 4000)

Procedure:

-

Sample Preparation:

-

Thaw plasma or whole blood samples at room temperature.

-

To a 50 µL aliquot of the sample, add the internal standard solution (this compound).

-

Perform liquid-liquid extraction by adding an appropriate organic solvent.

-

Vortex and centrifuge the samples to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 column.

-

The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM).

-

Monitor the following mass transitions:

-

Voxelotor: m/z 338.1 → 158.1

-

This compound (Internal Standard): m/z 345.2 → 159.1

-

-

-

Quantification:

-

A calibration curve is generated by plotting the peak area ratio of Voxelotor to this compound against the concentration of Voxelotor standards.

-

The concentration of Voxelotor in the unknown samples is determined from the calibration curve.

-

Clinical Development: The HOPE Trial

The efficacy and safety of Voxelotor were primarily established in the Phase 3 Hemoglobin Oxygen Affinity Modulation to Inhibit HbS PolymErization (HOPE) trial (NCT03036813).

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Patient Population:

-

Adolescents and adults (12 to 65 years) with sickle cell disease.

-

Baseline hemoglobin between 5.5 and 10.5 g/dL.

-

At least one vaso-occlusive crisis in the previous year.

Treatment Arms:

-

Voxelotor 1500 mg once daily

-

Voxelotor 900 mg once daily

-

Placebo

Primary Endpoint: The proportion of patients with a >1 g/dL increase in hemoglobin from baseline at week 24.

Key Results: At 24 weeks, 51.1% of patients in the 1500 mg Voxelotor group achieved the primary endpoint, compared to 6.5% in the placebo group. Voxelotor treatment also led to significant reductions in markers of hemolysis, such as indirect bilirubin and reticulocyte counts.

References

An In-depth Technical Guide to the Synthesis and Purification of Voxelotor-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Voxelotor-d7, a deuterated analog of the sickle cell disease therapeutic, Voxelotor. The synthesis is predicated on established methodologies for the non-deuterated parent compound, incorporating a deuterated starting material to introduce the isotopic label. This document outlines a plausible and detailed synthetic route, purification protocols, and presents relevant data in a clear, structured format to aid researchers in the preparation of this important analytical standard.

Introduction

Voxelotor is a first-in-class hemoglobin S (HbS) polymerization inhibitor approved for the treatment of sickle cell disease. It acts by increasing the affinity of hemoglobin for oxygen, thereby stabilizing the oxygenated state and preventing the sickling of red blood cells. This compound, in which seven hydrogen atoms on the isopropyl group are replaced with deuterium, is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based bioanalysis. The synthesis of this compound follows the same fundamental chemical transformations as Voxelotor, with the key difference being the use of a deuterated precursor.

Proposed Synthetic Pathway of this compound

The synthesis of this compound can be achieved through a two-step process, beginning with the preparation of the deuterated intermediate, 3-(chloromethyl)-2-(1-isopropyl-d7-1H-pyrazol-5-yl)pyridine, followed by a Williamson ether synthesis with 2,6-dihydroxybenzaldehyde.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3-(chloromethyl)-2-(1-isopropyl-d7-1H-pyrazol-5-yl)pyridine (Intermediate A)

This multi-step synthesis starts with the alkylation of 2-(1H-pyrazol-5-yl)pyridine with a deuterated isopropyl source, followed by functional group manipulations to yield the desired chloromethyl pyridine intermediate.

Step 1a: N-Alkylation of 2-(1H-Pyrazol-5-yl)pyridine

-

To a solution of 2-(1H-pyrazol-5-yl)pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromopropane-d7 (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-(1-isopropyl-d7-1H-pyrazol-5-yl)pyridine.

Step 1b-1e: Conversion to the Chloromethyl Intermediate

The subsequent steps of bromination, formylation, reduction, and chlorination to convert 2-(1-isopropyl-d7-1H-pyrazol-5-yl)pyridine to the final intermediate 3-(chloromethyl)-2-(1-isopropyl-d7-1H-pyrazol-5-yl)pyridine can be carried out following established procedures for the non-deuterated analogue.

Synthesis of this compound

This final step involves the coupling of the deuterated intermediate with 2,6-dihydroxybenzaldehyde.

-

To a stirred suspension of 2,6-dihydroxybenzaldehyde (1.1 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, add a solution of 3-(chloromethyl)-2-(1-isopropyl-d7-1H-pyrazol-5-yl)pyridine hydrochloride (1.0 eq) in DMF.

-

Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification Methods

Silica Gel Column Chromatography

The crude this compound is purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes is typically employed. A starting gradient of 10-20% ethyl acetate in hexanes can be gradually increased to 50-60% ethyl acetate.

-

Elution: The fractions are monitored by TLC, and those containing the pure product are combined.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the purified this compound as a solid.

Recrystallization

Further purification can be achieved by recrystallization.

-

Dissolve the this compound obtained from column chromatography in a minimal amount of a suitable hot solvent or solvent mixture (e.g., isopropanol/water or ethyl acetate/hexanes).

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath may be necessary to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of non-deuterated Voxelotor, which can be used as a benchmark for the synthesis of this compound.

Table 1: Reaction Conditions and Yield for Voxelotor Synthesis

| Step | Reactants | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Williamson Ether Synthesis | 2,6-Dihydroxybenzaldehyde, 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine HCl | K₂CO₃ | DMF | 50-60 | 2-4 | ~85-95 |

Table 2: Purification Parameters for Voxelotor

| Purification Method | Stationary Phase | Mobile Phase/Solvent | Expected Purity (by HPLC) |

| Column Chromatography | Silica Gel | Ethyl Acetate/Hexanes (gradient) | >98% |

| Recrystallization | - | Isopropanol/Water or Ethyl Acetate/Hexanes | >99.5% |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: General workflow for the purification of this compound.

This guide provides a robust framework for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources. Standard laboratory safety precautions should be followed at all times.

Voxelotor-d7 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of pharmaceuticals, particularly in complex biological matrices such as plasma and whole blood, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results. Voxelotor-d7, the deuterated analog of Voxelotor, serves as the gold standard internal standard for the bioanalysis of Voxelotor. This technical guide provides an in-depth overview of the mechanism of action of this compound as an internal standard, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and a summary of relevant quantitative data.

Voxelotor is a first-in-class hemoglobin S (HbS) polymerization inhibitor approved for the treatment of sickle cell disease.[1] Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic and pharmacodynamic studies. The use of this compound, which is chemically identical to Voxelotor but has a higher mass due to the replacement of seven hydrogen atoms with deuterium, allows for precise quantification by correcting for variability during sample preparation and analysis.[1][2]

Mechanism of Action as an Internal Standard

The fundamental principle behind using this compound as an internal standard lies in its near-identical physicochemical properties to the analyte, Voxelotor. During sample preparation, including extraction, and throughout the chromatographic separation and ionization process in the mass spectrometer, this compound behaves almost identically to Voxelotor.

Key aspects of its mechanism of action include:

-

Co-elution: this compound is designed to have the same retention time as Voxelotor in a chromatographic system. This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement at the same time.

-

Similar Extraction Recovery: During the extraction of the analyte from the biological matrix (e.g., liquid-liquid extraction), the recovery of this compound is expected to be the same as that of Voxelotor. Any loss of analyte during this process will be mirrored by a proportional loss of the internal standard.

-

Comparable Ionization Efficiency: In the mass spectrometer's ion source, both Voxelotor and this compound will ionize with similar efficiency. This is crucial as fluctuations in the instrument's performance can affect the signal intensity.

-

Mass-Based Differentiation: Despite their similar chemical behavior, Voxelotor and this compound are readily distinguished by the mass spectrometer due to their different mass-to-charge ratios (m/z). This allows for their simultaneous detection and quantification.

By adding a known amount of this compound to each sample at the beginning of the analytical process, the ratio of the analyte's response to the internal standard's response can be used to calculate the concentration of the analyte. This ratio remains constant even if there are variations in sample volume, extraction efficiency, or instrument response, thereby ensuring the accuracy and precision of the measurement.

Experimental Protocols

The following section outlines a typical experimental protocol for the quantitative analysis of Voxelotor in human plasma and whole blood using this compound as an internal standard, based on validated LC-MS/MS methods.[2]

Sample Preparation: Liquid-Liquid Extraction

-

Sample Aliquoting: Pipette a 50 µL aliquot of human K2-EDTA plasma or whole blood into a clean microcentrifuge tube.[2]

-

Internal Standard Spiking: Add a specific volume of this compound working solution (concentration to be optimized based on the expected analyte concentration range) to each sample, except for the blank matrix samples.

-

Protein Precipitation/Lysis (for whole blood): For whole blood samples, a lysis step is required to release the drug from red blood cells. This can be achieved by adding a lysing agent (e.g., purified water or a mild detergent) and vortexing.

-

Liquid-Liquid Extraction:

-

Add an appropriate volume of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

-

Vortex the mixture vigorously for several minutes to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

-

Evaporation and Reconstitution:

-

Carefully transfer the organic supernatant to a new set of tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at an elevated temperature.

-

Reconstitute the dried extract in a specific volume of a reconstitution solvent that is compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

-

-

Analysis: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Sciex API 4000) is used for analysis.

-

Chromatographic Separation:

-

HPLC Column: A reverse-phase C18 column is typically used for the separation of Voxelotor and this compound.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed. The gradient program is optimized to achieve good separation and peak shape.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+) is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.

-

Mass Transitions: The following mass transitions are monitored:

-

Voxelotor: m/z 338.1 → 158.1

-

This compound: m/z 345.1 → 159.1

-

-

Quantitative Data and Method Validation

Validated bioanalytical methods for Voxelotor have demonstrated high levels of accuracy, precision, and sensitivity. The following tables summarize key quantitative parameters from these methods.

Table 1: Bioanalytical Method Parameters for Voxelotor Quantification

| Parameter | Plasma | Whole Blood | Reference |

| Internal Standard | This compound | This compound | |

| Sample Volume | 50 µL | 50 µL | |

| Lower Limit of Quantification (LLOQ) | 6.00 ng/mL | 120 ng/mL | |

| Upper Limit of Quantification (ULOQ) | 15,000 ng/mL | 300,000 ng/mL | |

| Calibration Curve Range | 6.00 - 15,000 ng/mL | 120 - 300,000 ng/mL | |

| Quantitation | Weighted 1/χ² linear least-squares regression | Weighted 1/χ² linear least-squares regression |

Table 2: Stability of Voxelotor in Biological Matrices

| Matrix | Storage Condition | Duration | Reference |

| Human Plasma | Room Temperature (~22°C) | 7 days | |

| -20°C | 5 freeze/thaw cycles | ||

| -20°C and -70°C | 1151 days | ||

| Human Whole Blood | Room Temperature (~22°C) and 4°C | 7 days | |

| -20°C | 4 freeze/thaw cycles | ||

| -20°C and -70°C | 1183 days |

Visualizations

Signaling Pathway of Voxelotor's Therapeutic Action

References

Voxelotor and Voxelotor-d7: A Technical Deep Dive into Their Physical and Chemical Distinctions

For Researchers, Scientists, and Drug Development Professionals

Voxelotor is a first-in-class therapeutic agent approved for the treatment of sickle cell disease (SCD). It acts as a hemoglobin S (HbS) polymerization inhibitor by binding to hemoglobin and increasing its affinity for oxygen.[1][2][3][4] In the realm of analytical chemistry and drug development, isotopically labeled compounds play a crucial role. Voxelotor-d7, a deuterated analog of Voxelotor, serves as an essential tool, primarily as an internal standard in bioanalytical methods.[5] This technical guide provides an in-depth comparison of the physical and chemical properties of Voxelotor and this compound, outlines relevant experimental contexts, and visualizes key concepts.

Core Physicochemical Properties: A Comparative Analysis

The fundamental difference between Voxelotor and this compound lies in the isotopic substitution of seven hydrogen atoms with deuterium. This substitution results in a measurable difference in molecular weight and has implications for their application in analytical settings.

| Property | Voxelotor | This compound | Reference |

| Molecular Formula | C₁₉H₁₉N₃O₃ | C₁₉H₁₂D₇N₃O₃ | |

| Molecular Weight | 337.38 g/mol | 344.42 g/mol | |

| Isotopic Labeling | None | Seven deuterium atoms | |

| Primary Use | Therapeutic agent for Sickle Cell Disease | Internal standard for quantitative analysis |

The Significance of Deuteration: The Kinetic Isotope Effect

Deuterated drugs are small molecules where one or more hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. This substitution can lead to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. This can result in a significantly lower rate of metabolism for deuterated drugs, potentially leading to a longer half-life compared to their non-deuterated counterparts. While this compound is primarily used as an internal standard, the principles of deuteration are critical in drug development for potentially improving pharmacokinetic profiles.

Mechanism of Action of Voxelotor

Voxelotor exerts its therapeutic effect by modulating the properties of hemoglobin. It binds reversibly and covalently to the N-terminal valine of the α-chain of hemoglobin. This binding stabilizes the oxygenated state of hemoglobin (R-state), thereby increasing its affinity for oxygen. By increasing oxygen affinity, Voxelotor inhibits the polymerization of deoxygenated sickle hemoglobin (HbS), which is the primary pathological event in sickle cell disease.

Experimental Protocols: The Role of this compound in Bioanalysis

This compound is instrumental in the quantitative analysis of Voxelotor in biological matrices, such as plasma and whole blood. The standard method employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow for Voxelotor Quantification using LC-MS/MS:

-

Sample Preparation:

-

A known concentration of the internal standard, this compound, is added to the biological sample (e.g., plasma, whole blood).

-

Proteins are precipitated from the sample using a suitable organic solvent (e.g., acetonitrile).

-

The sample is centrifuged, and the supernatant containing Voxelotor and this compound is collected.

-

-

Chromatographic Separation:

-

The supernatant is injected into a high-performance liquid chromatography (HPLC) system.

-

Voxelotor and this compound, having very similar chemical properties, co-elute or elute in close proximity from the analytical column.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Voxelotor and this compound. Due to the mass difference, they are easily distinguishable.

-

-

Quantification:

-

The peak area ratio of the analyte (Voxelotor) to the internal standard (this compound) is calculated.

-

This ratio is used to determine the concentration of Voxelotor in the original sample by comparing it to a standard curve prepared with known concentrations of Voxelotor and a constant concentration of this compound.

-

Summary of Pharmacokinetic Parameters of Voxelotor

The following table summarizes key pharmacokinetic parameters of Voxelotor in healthy volunteers and patients with sickle cell disease. It is important to note that direct pharmacokinetic comparisons with this compound are not available as it is not intended for therapeutic use.

| Parameter | Healthy Volunteers | SCD Patients | Reference |

| Dose | 1000 mg | - | |

| Cmax (µg/mL) in Red Blood Cells | 136 ± 16.1 | 146 ± 46.6 | |

| tmax (h) in Red Blood Cells | 18 (8-24) | 14 (6-25.6) | |

| t½ (h) in Red Blood Cells | 61.1 ± 7.3 | 49.7 ± 2.87 | |

| Plasma Tmax (h) | 2 | - | |

| Plasma Half-life (h) | 61-85 | ~50 |

Conclusion

References

- 1. Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Voxelotor? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Voxelotor | C19H19N3O3 | CID 71602803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Voxelotor-d7: A Technical Guide to Stability and Long-Term Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended long-term storage conditions for Voxelotor-d7. This compound is the deuterated analog of Voxelotor, a molecule that was developed to inhibit the polymerization of sickle hemoglobin (HbS).[1] Given its structural similarity to the parent drug, its stability profile is anticipated to be comparable. This guide outlines the necessary experimental protocols for assessing the stability of this compound and presents a framework for recording and interpreting stability data.

Overview of this compound

This compound serves as a critical internal standard for the bioanalytical quantification of Voxelotor in preclinical and clinical studies. Its use in validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) methods underscores its short-term stability under analytical conditions.[2] However, long-term stability data is crucial for ensuring the integrity of research samples and the accuracy of experimental results over time.

Recommended Long-Term Storage Conditions

Based on general recommendations for deuterated small molecules and information from suppliers, the following storage conditions are advised. It is imperative to consult the Certificate of Analysis provided by the supplier for specific recommendations.

| Parameter | Condition | Recommendation |

| Temperature | Long-Term | ≤ -20°C |

| Short-Term (in solution) | 2-8°C | |

| Bench-top (solid) | Room Temperature (controlled) | |

| Humidity | General | Store in a desiccator or with a desiccant |

| Light | General | Protect from light |

Experimental Protocol: Stability-Indicating Method

To accurately assess the stability of this compound, a stability-indicating analytical method is required. This method must be able to separate the intact this compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a suitable technique.

Analytical Method Development

A reverse-phase HPLC method is recommended. The following is a general protocol that should be optimized for your specific instrumentation and requirements.

-

Instrumentation: HPLC with a UV-Vis or Mass Spectrometer detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at a wavelength determined by a UV scan of this compound, or by mass spectrometry.

-

Internal Standard: A structurally similar and stable compound, if available and necessary for the study design.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.

-

Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Incubate this compound solution in 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

-

Photostability: Expose this compound solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Samples from each condition should be analyzed by the developed HPLC method to assess for degradation.

Stability Study Protocol

A comprehensive long-term stability study should be conducted as follows:

-

Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent or matrix at a known concentration.

-

Storage: Store the aliquots under the various conditions outlined in the stability protocol (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH).

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).

-

Analysis: Analyze the samples in triplicate using the validated stability-indicating HPLC method.

-

Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration. Record the appearance of any degradation products.

Data Presentation: this compound Stability

The following table provides a template for recording the results of a long-term stability study.

| Storage Condition | Time Point (Months) | % this compound Remaining (Mean ± SD) | Appearance of Degradation Products (% Peak Area) |

| -20°C | 0 | 100 | 0 |

| 3 | |||

| 6 | |||

| 12 | |||

| 24 | |||

| 4°C | 0 | 100 | 0 |

| 3 | |||

| 6 | |||

| 12 | |||

| 24 | |||

| 25°C / 60% RH | 0 | 100 | 0 |

| 3 | |||

| 6 | |||

| 12 | |||

| 24 | |||

| 40°C / 75% RH | 0 | 100 | 0 |

| 1 | |||

| 3 | |||

| 6 |

Signaling Pathways and Experimental Workflows

While Voxelotor's mechanism of action involves binding to hemoglobin to prevent sickling, a specific signaling pathway in the traditional sense is not its primary mode of action.[1] The following diagram illustrates a logical workflow for a comprehensive stability assessment of this compound.

References

Deuterium Labeling in Voxelotor-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the deuterium labeling in the Voxelotor-d7 structure. Voxelotor is a first-in-class hemoglobin S (HbS) polymerization inhibitor approved for the treatment of sickle cell disease (SCD). Its deuterated analog, this compound, is primarily utilized as an internal standard in analytical methods. This document details the probable location of deuterium labeling, the rationale for this placement, and the implications for its use in research and development.

This compound Structure and Deuterium Labeling Position

This compound is the deuterated form of Voxelotor, with a chemical name of 2-Hydroxy-6-[[2-[1-(1-methylethyl-d7)-1H-pyrazol-5-yl]-3-pyridinyl]methoxy]benzaldehyde. The "-d7" designation indicates that seven hydrogen atoms in the parent molecule have been replaced with deuterium atoms.

Based on the chemical name and standard organic chemistry nomenclature, the seven deuterium atoms are located on the isopropyl group attached to the pyrazole ring. A fully deuterated isopropyl group has the structure -CD(CD₃)₂, accounting for all seven deuterium atoms.

Table 1: Structural Information of Voxelotor and this compound

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Labeled Moiety |

| Voxelotor | C₁₉H₁₉N₃O₃ | 337.37 | -CH(CH₃)₂ |

| This compound | C₁₉H₁₂D₇N₃O₃ | 344.42 | -CD(CD₃)₂ |

The selection of the isopropyl group for deuteration is a common strategy in the synthesis of deuterated internal standards. This site is metabolically stable and the introduction of seven deuterium atoms provides a significant and easily detectable mass shift in mass spectrometry-based assays, without altering the fundamental chemical properties of the molecule.

Proposed Synthesis of this compound

The synthesis of Voxelotor typically involves the coupling of two key intermediates: 2,6-dihydroxybenzaldehyde and a substituted pyridine-pyrazole moiety. To synthesize this compound, the latter intermediate would need to be prepared using a deuterated starting material, specifically, a deuterated isopropyl source.

Below is a logical workflow for the proposed synthesis:

Mechanism of Action of Voxelotor

Voxelotor exerts its therapeutic effect by modifying the properties of hemoglobin. In individuals with sickle cell disease, deoxygenated sickle hemoglobin (HbS) polymerizes, leading to red blood cell sickling, hemolysis, and vaso-occlusive crises.

Voxelotor is an allosteric modulator of hemoglobin. It preferentially binds to the alpha-chain of hemoglobin, stabilizing it in its high-oxygen-affinity R-state. This increased oxygen affinity prevents the deoxygenation-induced polymerization of HbS.

The signaling pathway can be visualized as follows:

Quantitative Data and Experimental Protocols

As this compound is primarily used as an internal standard for the quantitative analysis of Voxelotor in biological matrices, there is a lack of publicly available data directly comparing the pharmacokinetic or pharmacodynamic properties of Voxelotor and this compound. The underlying assumption for its use as an internal standard is that its physicochemical and biological properties are nearly identical to the non-deuterated parent compound, with the exception of its mass.

Table 2: Summary of Available Data

| Data Type | Voxelotor | This compound |

| Pharmacokinetics | Extensively studied in clinical trials. | Data not publicly available. Assumed to be bioequivalent to Voxelotor. |

| Pharmacodynamics | Increases hemoglobin-oxygen affinity. | Data not publicly available. Assumed to have identical activity to Voxelotor. |

| Spectroscopic Data | Published data available (NMR, MS). | Primarily used for mass spectrometry; specific NMR/IR data not widely published. |

Experimental Protocol: Use of this compound as an Internal Standard

A general protocol for the use of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Voxelotor in plasma would involve the following steps:

-

Preparation of Standards and Quality Controls: Prepare a stock solution of this compound of a known concentration.

-

Sample Preparation: To a known volume of plasma sample, add a fixed amount of the this compound internal standard solution.

-

Extraction: Perform a protein precipitation or liquid-liquid extraction to remove plasma proteins and isolate the analytes (Voxelotor and this compound).

-

LC-MS/MS Analysis: Inject the extracted sample into an LC-MS/MS system.

-

Quantification: Monitor the specific mass transitions for both Voxelotor and this compound. The ratio of the peak area of Voxelotor to the peak area of this compound is used to construct a calibration curve and quantify the concentration of Voxelotor in the unknown samples.

Conclusion

The deuterium labeling in this compound is strategically placed on the metabolically stable isopropyl group, providing a distinct mass difference for its use as an internal standard in bioanalytical assays. While detailed comparative data between Voxelotor and its deuterated analog are not extensively published, the principles of isotope labeling suggest that their chemical and biological behaviors are essentially identical. This makes this compound an invaluable tool for the accurate quantification of Voxelotor in preclinical and clinical studies, supporting the development and therapeutic monitoring of this important drug for sickle cell disease.

Solubility Profile of Voxelotor-d7 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Voxelotor-d7, a deuterated analog of Voxelotor, in various organic solvents. Understanding the solubility of an active pharmaceutical ingredient (API) is a critical parameter in drug development, influencing formulation strategies, bioavailability, and the design of preclinical and clinical studies. Due to the limited availability of specific solubility data for this compound, this guide leverages data from its non-deuterated counterpart, Voxelotor, as a close structural and physicochemical proxy.

Core Concept: Voxelotor's Mechanism of Action

Voxelotor is a first-in-class allosteric modulator of hemoglobin S (HbS).[1] It acts by increasing the affinity of hemoglobin for oxygen, thereby stabilizing the oxygenated state of hemoglobin.[2][3] This mechanism inhibits the polymerization of deoxygenated HbS, the primary pathological event in sickle cell disease that leads to red blood cell sickling, hemolysis, and vaso-occlusive crises.[2][3]

The following diagram illustrates the simplified signaling pathway of Voxelotor's action:

Caption: Simplified pathway of Voxelotor's inhibitory action on Hemoglobin S polymerization.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Voxelotor in various organic solvents. This data is essential for selecting appropriate solvent systems for analytical method development, formulation, and in vitro/in vivo studies.

| Solvent | Chemical Class | Solubility (mg/mL) | Solubility (mM)¹ | Notes |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 100 | 296.4 | Requires sonication for dissolution. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 67 | 198.6 | Moisture-absorbing DMSO reduces solubility. |

| Acetone | Ketone | Highly Soluble | - | Qualitative data. |

| Toluene | Aromatic Hydrocarbon | Highly Soluble | - | Qualitative data. |

| Water | Protic | ~0.03 | ~0.09 | Practically insoluble. |

¹ Molar concentration calculated based on the molecular weight of Voxelotor (337.37 g/mol ).

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. This protocol outlines the key steps for assessing the solubility of this compound in a selected organic solvent.

The workflow for this experimental protocol is depicted below:

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-determined volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the solid and liquid phases, either centrifuge the samples at a high speed or filter the supernatant through a chemically resistant syringe filter (e.g., PTFE for organic solvents). This step must be performed carefully to avoid disturbing the undissolved solid.

-

-

Quantification:

-

Accurately dilute an aliquot of the clear supernatant with the appropriate mobile phase for HPLC analysis.

-

Analyze the diluted samples using a validated HPLC-UV method. A calibration curve of this compound in the same solvent should be prepared to accurately determine the concentration.

-

-

Calculation:

-

Calculate the concentration of this compound in the original undiluted supernatant based on the dilution factor and the concentration determined from the HPLC analysis.

-

Express the solubility in mg/mL and/or mM.

-

Considerations and Best Practices

-

Purity of Compound and Solvent: Ensure the use of high-purity this compound and analytical grade solvents to obtain accurate solubility data.

-

Temperature Control: Maintain a constant temperature throughout the experiment as solubility is temperature-dependent.

-

Prevention of Evaporation: Tightly seal the vials to prevent solvent loss, which would lead to an overestimation of solubility.

-

Adsorption: Be mindful of potential adsorption of the compound onto the surface of vials, filters, or pipette tips, which can affect the accuracy of the measurement.

-

Polymorphism: The solubility of a compound can be influenced by its crystalline form (polymorph). It is important to characterize the solid form of this compound used in the experiment.

References

An In-Depth Technical Guide to the Isotopic Purity Assessment of Voxelotor-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies used to assess the isotopic purity of Voxelotor-d7, a deuterated internal standard crucial for the accurate quantification of Voxelotor in biological matrices. Ensuring the isotopic purity of such standards is paramount for the integrity of pharmacokinetic and metabolic studies. This document outlines the core analytical techniques, experimental protocols, and data interpretation strategies.

Introduction to Voxelotor and the Role of this compound

Voxelotor is a first-in-class hemoglobin S (HbS) polymerization inhibitor approved for the treatment of sickle cell disease (SCD).[1] It works by binding to hemoglobin, increasing its affinity for oxygen, and thereby stabilizing the oxygenated state of hemoglobin to prevent the polymerization that leads to red blood cell sickling.[1]

In the development and clinical application of Voxelotor, accurate measurement of its concentration in biological samples is critical. This is achieved using validated bioanalytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), where a stable isotope-labeled internal standard is essential for precise quantification. This compound serves as this internal standard. Its physical and chemical properties are nearly identical to Voxelotor, but its increased mass allows it to be distinguished by a mass spectrometer. The high isotopic purity of this compound is a critical quality attribute, as the presence of unlabeled Voxelotor (d0) or other isotopic variants can interfere with the accurate measurement of the analyte.

Analytical Strategies for Isotopic Purity Assessment

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

-

High-Resolution Mass Spectrometry (HRMS): This technique is ideal for determining the isotopic distribution of a compound. By providing accurate mass measurements, HRMS can resolve and quantify the relative abundance of each isotopologue (molecules that differ only in their isotopic composition).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H-NMR) and deuterium (²H-NMR) spectroscopy are invaluable for confirming the location of deuterium incorporation and quantifying the degree of deuteration at specific sites within the molecule.[4]

Quantitative Data Presentation

The isotopic purity of this compound is a measure of the percentage of the deuterated compound that contains the desired number of deuterium atoms (in this case, seven). The data is typically presented as a distribution of all isotopic species. While a specific certificate of analysis for this compound is not publicly available, the following table represents a hypothetical but realistic isotopic distribution for a high-purity batch.

| Isotopologue | Mass Shift from d0 | Relative Abundance (%) |

| d0 | 0 | < 0.1 |

| d1 | +1 | < 0.1 |

| d2 | +2 | < 0.1 |

| d3 | +3 | < 0.2 |

| d4 | +4 | < 0.5 |

| d5 | +5 | < 1.0 |

| d6 | +6 | ~ 2.0 |

| d7 | +7 | > 96.0 |

Isotopic Purity Calculation:

The isotopic purity is calculated as the percentage of the desired deuterated species (d7) relative to the sum of all isotopic species (d0 to d7).

Isotopic Purity (%) = [Abundance(d7) / (Abundance(d0) + ... + Abundance(d7))] x 100

Experimental Protocols

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

This protocol describes a general method for determining the isotopic distribution of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

4.1.1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration of 1 µg/mL with the same solvent.

4.1.2. LC-HRMS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Mass Spectrometry Mode: Full scan mode over a mass range that includes the expected masses of all Voxelotor isotopologues (e.g., m/z 330-350).

-

Resolution: > 60,000 FWHM.

4.1.3. Data Analysis:

-

Acquire the full scan mass spectrum of the this compound peak.

-

Extract the ion chromatograms for each of the expected isotopologues (d0 to d7).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue as a percentage of the total integrated area.

-

Calculate the overall isotopic purity.

Determination of Deuteration by NMR Spectroscopy

This protocol outlines the use of ¹H-NMR and ²H-NMR to confirm the sites of deuteration and quantify the isotopic enrichment.

4.2.1. Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable non-deuterated solvent (for ²H-NMR) or a deuterated solvent (for ¹H-NMR) to a concentration of approximately 5-10 mg/mL.

4.2.2. NMR Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H-NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

The degree of deuteration at specific positions can be estimated by the reduction in the integral of the corresponding proton signal compared to a non-deuterated reference standard.

-

-

²H-NMR:

-

Acquire a one-dimensional deuterium spectrum.

-

This will directly show signals for the deuterium atoms, confirming their presence and location in the molecule. The chemical shifts in ²H-NMR are identical to those in ¹H-NMR.

-

4.2.3. Data Analysis:

-

For ¹H-NMR, compare the integrals of the signals of the deuterated positions with a non-deuterated standard to calculate the percentage of deuteration.

-

For ²H-NMR, the presence of signals at the expected chemical shifts confirms the sites of deuteration.

Visualizations

Voxelotor Mechanism of Action

Voxelotor's mechanism of action is centered on the inhibition of sickle hemoglobin (HbS) polymerization.

Caption: Voxelotor's mechanism of action in preventing HbS polymerization.

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the logical flow of experiments for determining the isotopic purity of this compound.

Caption: Workflow for the assessment of this compound isotopic purity.

Conclusion

The robust analytical characterization of this compound is fundamental to its role as a reliable internal standard in bioanalytical assays. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive assessment of its isotopic purity and the location of deuterium incorporation. The methodologies outlined in this guide serve as a foundation for the quality control and validation of deuterated standards in pharmaceutical development.

References

- 1. Model-informed drug development of voxelotor in sickle cell disease: Exposure-response analysis to support dosing and confirm mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Preclinical Development of Deuterated Voxelotor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voxelotor, an allosteric modulator of hemoglobin S (HbS), has emerged as a promising therapeutic agent for sickle cell disease (SCD) by inhibiting HbS polymerization. The strategic incorporation of deuterium into the Voxelotor molecule presents a compelling opportunity to enhance its pharmacokinetic profile, potentially leading to improved efficacy, safety, and patient compliance. While preclinical data on a deuterated version of Voxelotor is not yet publicly available, this technical guide provides a comprehensive framework for its potential preclinical development. By leveraging the extensive preclinical data of Voxelotor and the established principles of drug deuteration, we outline potential applications, hypothetical experimental protocols, and expected outcomes to guide researchers in this innovative area of drug discovery.

Introduction: The Rationale for Deuterating Voxelotor

Voxelotor functions by binding to the N-terminal valine of the α-globin chain of hemoglobin, thereby increasing its affinity for oxygen and stabilizing the oxygenated state of HbS. This mechanism of action effectively prevents the polymerization of deoxygenated HbS, the primary pathological event in SCD.[1] Preclinical studies have demonstrated Voxelotor's efficacy in reducing red blood cell sickling, improving red blood cell deformability, and decreasing whole blood viscosity.[2]

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter a drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a phenomenon known as the kinetic isotope effect.[3][4] This can lead to:

-

Reduced Metabolic Clearance: Slower metabolism can decrease the rate at which the drug is cleared from the body.[5]

-

Increased Half-Life and Exposure: A lower clearance rate results in a longer half-life and greater overall drug exposure (AUC).

-

Improved Safety Profile: By reducing the formation of potentially reactive or toxic metabolites, deuteration can enhance the drug's safety.

-

Potential for Lower Dosing: Increased exposure may allow for the administration of lower or less frequent doses to achieve the desired therapeutic effect.

Given that Voxelotor undergoes metabolism by cytochrome P450 enzymes, including CYP3A4, CYP2C19, and CYP2B6, deuteration at metabolically susceptible positions could offer significant pharmacokinetic advantages.

Voxelotor's Mechanism of Action and Signaling Pathway

Voxelotor's therapeutic effect is rooted in its direct interaction with hemoglobin. It does not follow a classical signaling pathway involving cell surface receptors and intracellular cascades. Instead, its action is a direct biophysical modulation of its target protein.

Preclinical Data of Voxelotor

A substantial body of preclinical evidence supports the efficacy and safety of Voxelotor. These studies have been crucial in its development and provide a benchmark for evaluating a deuterated analog.

In Vitro Efficacy

In vitro studies using blood from SCD patients have demonstrated Voxelotor's ability to directly inhibit HbS polymerization and its consequences.

| Parameter | Assay Conditions | Voxelotor Effect | Reference |

| HbS Oxygen Affinity | Whole blood from SCD patients | Dose-dependent increase | |

| HbS Polymerization | Deoxygenated whole blood from SCD patients | Delayed polymerization kinetics | |

| RBC Sickling | Hypoxic conditions | Reduced percentage of sickled cells | |

| Blood Viscosity | Deoxygenated whole blood from SCD patients | Decreased viscosity | |

| RBC Deformability | Ektacytometry | Improved deformability under deoxygenated conditions |

In Vivo Efficacy in Animal Models

Preclinical studies in transgenic sickle cell mouse models have corroborated the in vitro findings and provided insights into the in vivo effects of Voxelotor.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Townes SCD Mice | 100-150 mg/kg twice daily (oral gavage) | - Reduced ex vivo sickling- Prolonged RBC half-life- Increased hemoglobin levels | |

| Berkeley SCD Mice | Not specified | - Improved hematological parameters- Reduced markers of hemolysis |

Preclinical Pharmacokinetics of Voxelotor

Pharmacokinetic studies in various animal species have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of Voxelotor.

| Species | Administration | T1/2 | Cmax | Oral Bioavailability | RBC:Plasma Ratio | Reference |

| Mouse | 70 mg/kg (IV) | 11.7 h | - | - | ~150 | |

| 30 mg/kg (PO) | - | 81.9 µg/mL | - | ~150 | ||

| Rat | 1.6 mg/kg (IV) | 19.1 ± 1.5 h | - | - | ~150 | |

| 7.2 mg/kg (PO) | - | 71.2 ± 6.0 µg/mL | 60% | ~150 | ||

| Dog | 1 mg/kg (IV) | 66.0 ± 11 h | - | - | ~150 | |

| 2.5 mg/kg (PO) | - | 5.56 ± 1.6 µg/mL | - | ~150 | ||

| Monkey | 1 mg/kg (IV) | 28.8 ± 4.0 h | - | - | ~150 | |

| 4.25 mg/kg (PO) | - | 25.2 ± 5.5 µg/mL | - | ~150 |

Potential Applications and Preclinical Evaluation of Deuterated Voxelotor

Based on the known metabolic pathways of Voxelotor, strategic deuteration is anticipated to improve its pharmacokinetic profile. This section outlines a hypothetical preclinical development plan for a deuterated Voxelotor analog.

Hypothetical Experimental Workflow

Detailed Methodologies for Key Experiments

The following protocols are adapted from established methods used in the preclinical evaluation of anti-sickling agents and provide a framework for assessing a deuterated Voxelotor candidate.

-

Objective: To compare the metabolic stability of deuterated Voxelotor with the parent compound in liver microsomes.

-

Methodology:

-

Prepare incubation mixtures containing liver microsomes (human, rat, mouse), NADPH regenerating system, and the test compound (deuterated or non-deuterated Voxelotor) at a final concentration of 1 µM.

-

Incubate at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction with acetonitrile.

-

Analyze the remaining parent compound concentration using LC-MS/MS.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

-

Objective: To evaluate the efficacy of deuterated Voxelotor in preventing red blood cell sickling under hypoxic conditions.

-

Methodology:

-

Obtain whole blood from consenting SCD patients.

-

Incubate the blood with varying concentrations of deuterated Voxelotor or vehicle control for 1 hour at 37°C.

-

Induce sickling by deoxygenation (e.g., exposure to a gas mixture of 2% O2, 5% CO2, and 93% N2) for 2 hours.

-

Fix the red blood cells with glutaraldehyde.

-

Determine the percentage of sickled cells by microscopic examination.

-

-

Objective: To determine the pharmacokinetic profile of deuterated Voxelotor in rats after oral and intravenous administration.

-

Methodology:

-

Administer a single dose of deuterated Voxelotor intravenously (e.g., 2 mg/kg) and orally (e.g., 10 mg/kg) to separate groups of rats.

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

-

Separate plasma and red blood cells.

-

Analyze the concentration of the deuterated Voxelotor in plasma and red blood cells using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, clearance, volume of distribution, and oral bioavailability.

-

Anticipated Outcomes and Data Presentation

The deuteration of Voxelotor is expected to result in a more favorable pharmacokinetic profile compared to the parent compound. The following tables illustrate the anticipated comparative data.

Hypothetical In Vitro Metabolic Stability Data

| Compound | In Vitro t1/2 (min) in Human Liver Microsomes | Intrinsic Clearance (µL/min/mg protein) |

| Voxelotor | 35 | 19.8 |

| Deuterated Voxelotor | > 60 | < 11.5 |

Hypothetical Pharmacokinetic Data in Rats

| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC0-inf (ng*h/mL) | t1/2 (h) | Oral Bioavailability (%) |

| Voxelotor | IV | 2 | 1500 | 4500 | 18 | - |

| PO | 10 | 800 | 10800 | 20 | 60 | |

| Deuterated Voxelotor | IV | 2 | 1600 | 6300 | 25 | - |

| PO | 10 | 1200 | 18900 | 28 | 75 |

Conclusion

The development of a deuterated Voxelotor represents a promising strategy to enhance the therapeutic potential of this important anti-sickling agent. By improving its pharmacokinetic properties, a deuterated version could offer a more convenient dosing regimen, a better safety profile, and ultimately, improved outcomes for patients with sickle cell disease. The preclinical studies outlined in this guide provide a robust framework for the systematic evaluation of a deuterated Voxelotor candidate, paving the way for its potential clinical development. While the data presented is hypothetical, it is grounded in the established principles of deuteration and the known preclinical profile of Voxelotor, offering a clear roadmap for future research and development in this area.

References

- 1. What is the mechanism of Voxelotor? [synapse.patsnap.com]

- 2. Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

Methodological & Application

Application Note: High-Throughput Quantification of Voxelotor in Human Plasma and Whole Blood using Voxelotor-d7 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Voxelotor in human plasma and whole blood. To ensure accuracy and precision, a stable isotope-labeled internal standard, Voxelotor-d7, is employed. The method utilizes a simple protein precipitation or liquid-liquid extraction for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Voxelotor.

Introduction

Voxelotor is an FDA-approved therapeutic agent for the treatment of sickle cell disease (SCD). It functions by increasing the affinity of hemoglobin for oxygen, thereby inhibiting the polymerization of sickle hemoglobin. Accurate measurement of Voxelotor concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation, injection volume, and instrument response.[1][2] This application note provides a detailed protocol for the quantification of Voxelotor in human plasma and whole blood using this compound as the internal standard.

Experimental

Materials and Reagents

-

Voxelotor analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Human whole blood (K2-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent)[3][4]

Sample Preparation

A liquid-liquid extraction method is employed for the extraction of Voxelotor and the internal standard from the biological matrix.

Protocol: Liquid-Liquid Extraction

-

Pipette 50 µL of the human plasma or whole blood sample into a clean microcentrifuge tube.[3]

-

Add 10 µL of the this compound internal standard working solution.

-

Add 200 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge at 14,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an LC vial for analysis.

Liquid Chromatography

-

HPLC Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Gradient: A linear gradient is employed to ensure optimal separation.

Mass Spectrometry

The mass spectrometer is operated in positive ionization mode with multiple reaction monitoring (MRM) to detect Voxelotor and this compound.

| Parameter | Voxelotor | This compound |

| Precursor Ion (m/z) | 338.1 | 345.1 / 345.2 |

| Product Ion (m/z) | 158.1 | 159.1 |

| Ionization Mode | Positive | Positive |

Table 1: Mass Spectrometry Parameters for Voxelotor and this compound .

Results and Discussion

This LC-MS/MS method demonstrates high sensitivity and specificity for the quantification of Voxelotor in human plasma and whole blood. The use of this compound as an internal standard ensures the reliability of the results by correcting for potential matrix effects and variations during sample processing.

Quantitative Data Summary

The following table summarizes the performance characteristics of the assay as reported in validated methods.

| Parameter | Whole Blood | Plasma |

| Lower Limit of Quantification (LLOQ) | 120 pg/mL | 6 ng/mL |

| Upper Limit of Quantification (ULOQ) | 300,000 pg/mL | 15,000 ng/mL |

| Sample Volume | 50 µL | 50 µL |

| Stability at Room Temperature (22°C) | 7 days | 7 days |

| Freeze-Thaw Stability (-20°C) | 4 cycles | 5 cycles |

| Long-Term Stability (-20°C and -70°C) | 1183 days | 1151 days |

Table 2: Summary of Assay Performance Characteristics .

Workflow and Pathway Diagrams

Caption: Experimental workflow for the LC-MS/MS quantification of Voxelotor.

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of Voxelotor in human plasma and whole blood. This method is well-suited for supporting clinical and pharmacological studies of Voxelotor. The detailed protocol and performance characteristics presented in this application note can be readily adopted by researchers in the field of drug development and bioanalysis.

References

Application Note: Quantitative Determination of Voxelotor in Human Plasma by LC-MS/MS using Voxelotor-d7

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Voxelotor in human plasma. The stable isotope-labeled Voxelotor-d7 is employed as the internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) procedure. Chromatographic separation is achieved on a reverse-phase HPLC column followed by detection on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated over a linear range of 6.00 to 15,000 ng/mL and is suitable for pharmacokinetic studies and clinical trial sample analysis.

Introduction

Voxelotor is a small molecule inhibitor of sickle hemoglobin (HbS) polymerization, approved for the treatment of sickle cell disease (SCD). Accurate measurement of Voxelotor concentrations in plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This document provides a detailed protocol for the bioanalysis of Voxelotor in human plasma using a validated LC-MS/MS method with its deuterated analog, this compound, as the internal standard.

Experimental

Materials and Reagents

-

Voxelotor reference standard

-

This compound internal standard

-

HPLC grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)

-

Formic acid, LC-MS grade

-

Ammonium formate, LC-MS grade

-

Human plasma (K2-EDTA)

-

Deionized water

Instrumentation

-

LC System: Shimadzu SIL HTC or equivalent

-

Mass Spectrometer: Sciex API 4000 triple quadrupole mass spectrometer with a Turbo V™ ion source or equivalent[1]

-

Analytical Column: Zorbax SB C18 (75 x 4.6 mm, 3.5 µm) or equivalent

LC-MS/MS Method

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Zorbax SB C18 (75 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium formate + 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile : Methanol (95:5 v/v) |

| Gradient | Isocratic: 40:60 (A:B) |

| Flow Rate | 1.5 mL/min (with 50% split to waste) |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

| Run Time | 4 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Voxelotor | This compound |

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition (m/z) | 338.1 → 158.1[1] | 345.2 → 159.1[1] |

| Declustering Potential (DP) | 70 V | 70 V |

| Entrance Potential (EP) | 10 V | 10 V |

| Collision Energy (CE) | 33 V | 33 V |

| Collision Cell Exit Potential (CXP) | 14 V | 14 V |

| IonSpray Voltage | +5500 V | +5500 V |

| Source Temperature | 450°C | 450°C |

| Curtain Gas (CUR) | 40 units | 40 units |

| Nebulizer Gas (GS1) | 45 units | 45 units |

| Turbo Gas (GS2) | 55 units | 55 units |

Preparation of Standards and Quality Control Samples

Stock solutions of Voxelotor and this compound are prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solution with a methanol:water (1:1, v/v) mixture. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working standard solution into blank human plasma.

Sample Preparation Protocol

-

Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1]

-

Add 25 µL of this compound internal standard working solution (concentration to be optimized).

-

Vortex briefly to mix.

-

Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase (40:60, A:B).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:

Table 3: Method Validation Quantitative Data Summary

| Parameter | Result |

| Linearity | |

| Calibration Range | 6.00 – 15,000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy & Precision | |

| LLOQ (6.00 ng/mL) | Within ±20% of nominal |

| LQC, MQC, HQC | Within ±15% of nominal |

| Inter- and Intra-day Precision (%CV) | < 15% |

| Recovery | |

| Voxelotor | Consistent and reproducible |

| This compound | Consistent and reproducible |

| Matrix Effect | No significant matrix effect observed |

| Stability | |

| Room Temperature | Stable for 7 days in human plasma[1] |

| Freeze-Thaw Cycles | Stable for 5 cycles at -20°C |

| Long-Term Storage | Stable for 1151 days at -20°C and -70°C |

Diagrams

Caption: Liquid-liquid extraction workflow for Voxelotor from human plasma.

Caption: Analytical workflow for Voxelotor quantification by LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Voxelotor in human plasma. The use of a deuterated internal standard and a simple liquid-liquid extraction protocol ensures high-quality data suitable for pharmacokinetic and clinical research applications. The method has been successfully validated and demonstrates excellent performance in terms of linearity, accuracy, precision, and stability.

References

Development of a Validated Bioanalytical Method for Voxelotor Using Voxelotor-d7 as an Internal Standard

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Voxelotor in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Voxelotor-d7 is utilized as the internal standard (IS) to ensure accuracy and precision. This method is suitable for use in clinical and preclinical studies requiring the quantification of Voxelotor.

Introduction

Voxelotor is a first-in-class hemoglobin S (HbS) polymerization inhibitor approved for the treatment of sickle cell disease (SCD). By increasing the affinity of hemoglobin for oxygen, Voxelotor stabilizes the oxygenated state of hemoglobin and prevents the sickling of red blood cells.[1][2][3][4] Accurate measurement of Voxelotor concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments.

This application note describes a robust and validated LC-MS/MS method for the determination of Voxelotor in human plasma. The use of a stable isotope-labeled internal standard, this compound, compensates for potential matrix effects and variability in sample processing.

Mechanism of Action of Voxelotor

Voxelotor's therapeutic effect is achieved through its direct interaction with hemoglobin. It selectively binds to the N-terminal valine of the alpha-chain of both normal and sickle hemoglobin. This binding stabilizes hemoglobin in its high-oxygen-affinity (R) state, thereby inhibiting the polymerization of deoxygenated HbS, which is the primary cause of red blood cell sickling in SCD.

Experimental Protocols

Materials and Reagents

-

Voxelotor reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Deionized water

Sample Preparation: Protein Precipitation

The following protocol is for the extraction of Voxelotor from human plasma samples.

-

Thaw frozen plasma samples at room temperature.

-

Vortex the thawed plasma samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 50 µL of the internal standard working solution (this compound in 50% methanol).

-